molecular formula C15H13NO B189194 9-Ethyl-9H-carbazole-3-carbaldehyde CAS No. 7570-45-8

9-Ethyl-9H-carbazole-3-carbaldehyde

Cat. No. B189194
CAS RN: 7570-45-8
M. Wt: 223.27 g/mol
InChI Key: QGJXVBICNCIWEL-UHFFFAOYSA-N
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Description

9-Ethyl-9H-carbazole-3-carbaldehyde is a carbazole compound that has been studied for its potential antitumor function . It has been found to reactivate the p53 pathway in human melanoma cells .


Synthesis Analysis

This compound was first synthesized in 2010 . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure analysis of 9-Ethyl-9H-carbazole-3-carbaldehyde is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving 9-Ethyl-9H-carbazole-3-carbaldehyde are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

According to PubChem, 9-Ethyl-9H-carbazole-3-carbaldehyde has a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol . Its IUPAC name is 9-ethylcarbazole-3-carbaldehyde .

Scientific Research Applications

  • Optical Properties and Photopolymerization Applications : Carbazole-based compounds, including variants of 9-Ethyl-9H-carbazole-3-carbaldehyde, demonstrate unique optical properties, making them suitable for use as dyes or photosensitizers in photopolymerization processes (Abro et al., 2017).

  • Synthesis of Fluorescent Probes : This compound has been used in synthesizing novel near-infrared fluorescent probes, which have potential applications in bioimaging and diagnostic fields (Shen You-min, 2014).

  • Crystal Structure Analysis : The crystal structure of derivatives of 9-Ethyl-9H-carbazole-3-carbaldehyde has been analyzed, providing insights into its chemical interactions and potential applications in molecular design (Yeksan et al., 2010).

  • Development of Push-Pull Fluorophores : Derivatives of 9-Ethyl-9H-carbazole-3-carbaldehyde have been developed as push-pull chromophores, showing potential in applications like viscosity sensing and aggregation-induced emission (Telore et al., 2015).

  • Synthesis of Heterocyclic Compounds : This compound has been used in the efficient synthesis of heterocycles containing both carbazole and thiadiazole moieties, which are important in pharmaceutical chemistry (Li & Xing, 2012).

  • Antibacterial Properties : Research has explored the synthesis of compounds from 9-Ethyl-9H-carbazole-3-carbaldehyde with potential antibacterial properties, highlighting its relevance in medicinal chemistry (Khan et al., 2019).

  • Antimicrobial Activity Assessment : Its derivatives have been tested for antimicrobial activity, suggesting their use in developing new antimicrobial agents (Ashok et al., 2014).

  • Photophysical Properties and DFT Studies : The photophysical properties and theoretical analysis via Density Functional Theory (DFT) of carbazole-coumarin hybrids derived from 9-Ethyl-9H-carbazole-3-carbaldehyde have been studied, indicating their potential in optoelectronic applications (Tathe & Sekar, 2016).

Safety And Hazards

The safety and hazards of 9-Ethyl-9H-carbazole-3-carbaldehyde are not explicitly mentioned in the available resources .

Future Directions

The potential future direction for 9-Ethyl-9H-carbazole-3-carbaldehyde is in the development of a new drug for melanoma therapy . Its ability to induce melanoma cell apoptosis and senescence through the activation of p53, significantly and selectively suppressing the growth of melanoma cells without affecting normal human melanocytes, suggests its potential in this area .

properties

IUPAC Name

9-ethylcarbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJXVBICNCIWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226613
Record name N-Ethylcarbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-9H-carbazole-3-carbaldehyde

CAS RN

7570-45-8
Record name 9-Ethyl-3-carbazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7570-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylcarbazole-3-carboxaldehyde, N-
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Record name 7570-45-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231558
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Record name N-Ethylcarbazole-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylcarbazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYLCARBAZOLE-3-CARBOXALDEHYDE, N-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVF6H6ZPE4
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
MS Yuan, L Zhao, R Zhang - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title molecule, C15H13NO, approximates a planar conformation except for the alkyl chain (ethyl group) bonded to the N atom with a maximum deviation from the least-squares …
Number of citations: 5 scripts.iucr.org
J Wen, W Chen, B Zhao, Q Xu, C Liu, Q Zhang… - Cell death & …, 2021 - nature.com
… Here, we evaluated the antitumor activity of a carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), on melanoma cells. ECCA had a selectively strong inhibitory activity …
Number of citations: 6 www.nature.com
AA AlObaid, M Suleiman, C Jama, A Zarrouk… - Journal of King Saud …, 2021 - Elsevier
… (ECMMBSH) Schiff base has been made available in an excellent yield via reflux dehydrate of 4-methylbenzene-sulfonohydrazide with 9-ethyl-9H-carbazole-3-carbaldehyde in EtOH. …
Number of citations: 1 www.sciencedirect.com
Y Wang, Y Zhang, H Ni, N Meng, K Ma, J Zhao… - Spectrochimica Acta Part …, 2015 - Elsevier
… The difference between the two N single bond C bonds, N9 single bond C8 and N9 single bond C6, is 0.043 Å, which is similar with 9-ethyl-9H-carbazole-3-carbaldehyde and obviously …
Number of citations: 17 www.sciencedirect.com
I Warad, N Amer, H Abedalrazeq, A Al Ali, N Al-Zaqri… - Molbank, 2018 - mdpi.com
… Condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde in absolute ethanol under stirring condition resulted in the formation of 1,3-bis{[(E)-(9-ethyl-9H-…
Number of citations: 2 www.mdpi.com
NM Jagadeesh, KM Mahadevan… - Int J Pharm Pharm Sci, 2014 - researchgate.net
… [15-18] and other heterocyclic compounds as new anticancer agents [19-23] in this work, we report one pot ClaisenSchmidt condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with …
Number of citations: 6 www.researchgate.net
CH Chen, JT Lin, MCP Yeh - Tetrahedron, 2006 - Elsevier
… 9-Ethyl-9H-carbazole-3-carbaldehyde (8) was obtained starting from ethylation of carbazole … ) to give 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde (9), which reacted with titanium(IV) …
Number of citations: 29 www.sciencedirect.com
Z Li, Y Xing - Research on Chemical Intermediates, 2012 - Springer
… 4-Arylthiosemicarbazides [29] and 9-ethyl-9H-carbazole-3-carbaldehyde [30] were … A mixture of 4-arylthiosemicarbazide (2 mmol), 9-ethyl-9H-carbazole-3-carbaldehyde (2 mmol), and …
Number of citations: 2 link.springer.com
RA Irgashev, NA Kazin, NI Makarova, IV Dorogan… - Dyes and …, 2017 - Elsevier
… New 3-(1H-imidazol-2-yl)-9H-carbazoles and 6,6′-di(1H-imidazol-2-yl)-9H,9′H-3,3′-bicarbazoles have been prepared, starting from 9-ethyl-9H-carbazole-3-carbaldehyde or 9,9′-…
Number of citations: 9 www.sciencedirect.com
M Kirkus, MH Tsai, JV Grazulevicius, CC Wu, LC Chi… - Synthetic metals, 2009 - Elsevier
… In conclusion, new indole–carbazole hybrids as glass-forming high-triplet-energy materials were synthesized starting from 9-ethyl-9H-carbazole-3-carbaldehyde and 1H-indole or 2-…
Number of citations: 40 www.sciencedirect.com

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